Didesmethylsibutramine hydrochloride, (S)-

Description

Contextualizing (S)-Didesmethylsibutramine as a Stereoselective Metabolite in Monoamine Reuptake Inhibitor Systems

(S)-Didesmethylsibutramine is one of two primary active metabolites formed from the metabolic breakdown of sibutramine (B127822), the other being desmethylsibutramine (B128398). ontosight.aiontosight.ai Following administration, sibutramine undergoes N-demethylation, first to desmethylsibutramine (M1) and subsequently to didesmethylsibutramine (B18375) (M2), a process mediated by cytochrome P450 enzymes, particularly CYP2B6. wikipedia.org Didesmethylsibutramine, like its parent compound, is chiral and exists as (R) and (S) enantiomers.

Pharmacologically, didesmethylsibutramine functions as a monoamine reuptake inhibitor, which means it blocks the action of transporters responsible for the reabsorption of key neurotransmitters—serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT)—from the synaptic cleft. wikipedia.orgwikipedia.org This action increases the concentration of these neurotransmitters in the synapse, enhancing monoaminergic neurotransmission. wikipedia.org

| Compound | SERT (Serotonin Transporter) | NET (Norepinephrine Transporter) | DAT (Dopamine Transporter) |

|---|---|---|---|

| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |

| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |

This table presents the inhibitor constant (Ki) values, indicating the binding affinity of each enantiomer for the respective monoamine transporters. A lower Ki value signifies a higher binding affinity. wikipedia.org

Evolution of Research Perspectives on Active Metabolites in Drug Discovery

The study of compounds like (S)-didesmethylsibutramine reflects a significant evolution in drug discovery and development. Historically, drug metabolism was primarily viewed as a process of detoxification and elimination, converting active drugs into inactive, more water-soluble compounds for excretion. jst.go.jpresearchgate.net However, this perspective has shifted dramatically over the past few decades. It is now widely recognized that metabolites can be pharmacologically active, sometimes contributing significantly to—or even being primarily responsible for—the therapeutic effects and adverse reactions of the parent drug. nih.govresearchgate.net

This paradigm shift has led to a more integrated approach in modern drug development. nih.gov Researchers and regulatory bodies now emphasize the early identification and characterization of major metabolites. researchgate.net Understanding the pharmacological profile of active metabolites is crucial for several reasons. An active metabolite can possess a different pharmacological profile than the parent compound, potentially targeting different receptors or having a different selectivity, as seen with some tricyclic antidepressants and their metabolites. nih.gov Furthermore, active metabolites can have distinct pharmacokinetic properties, such as longer half-lives, which may lead to them predominating over the parent drug in plasma and exerting a prolonged clinical impact. nih.gov

The growing focus on active metabolites has opened new avenues for drug discovery. jst.go.jp In some cases, an active metabolite is identified as having a superior therapeutic profile—greater efficacy, improved selectivity, or a better safety margin—than the parent drug, leading to its development as a new drug entity in its own right. researchgate.net This "metabolite-to-drug" pathway has become a viable strategy in pharmaceutical research. Therefore, the investigation of specific metabolites like (S)-didesmethylsibutramine hydrochloride is not merely an academic exercise but is integral to a comprehensive understanding of drug action and a strategic component of the search for safer and more effective therapeutic agents. semanticscholar.org

Structure

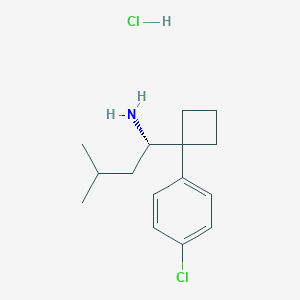

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRVYINTXCWNRF-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262854-36-4 | |

| Record name | Didesmethylsibutramine hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262854364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIDESMETHYLSIBUTRAMINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O492E9070X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis and Preparation Methodologies for Didesmethylsibutramine Enantiomers

Advanced Chemical Synthesis Pathways for Didesmethylsibutramine (B18375)

A key pathway for the asymmetric synthesis of didesmethylsibutramine enantiomers involves a multi-step sequence starting from a readily available cyclobutane (B1203170) derivative. This process creates the crucial chiral center with a high degree of stereochemical control.

The synthesis often commences with the precursor 1-(4-chlorophenyl)-cyclobutanecarbonitrile. sigmaaldrich.comchemdad.com This compound serves as the foundational scaffold containing the chlorophenyl and cyclobutane moieties. The first critical step is the reduction of the nitrile group to an aldehyde. This transformation is essential to prepare the substrate for the subsequent stereoselective addition steps. The resulting aldehyde, 1-(4-chlorophenyl)cyclobutane-1-carbaldehyde, is a key intermediate that carries the necessary functionality for the introduction of the chiral amine group.

Table 1: Properties of Key Starting Material

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comchemdad.com

To introduce chirality, the intermediate aldehyde is condensed with an enantiopure chiral auxiliary. sigmaaldrich.com Ellman's auxiliary, tert-butanesulfinamide ((R)- or (S)-t-BS), is extensively used for this purpose. sigmaaldrich.comnih.gov The condensation reaction between the 1-(4-chlorophenyl)cyclobutane-1-carbaldehyde and, for example, (R)-tert-butanesulfinamide, proceeds under mild conditions, often catalyzed by a Lewis acid like titanium(IV) ethoxide or copper(II) sulfate, to form a chiral N-sulfinyl imine. beilstein-journals.org This imine is a critical intermediate where the chiral sulfinyl group is positioned to direct the stereochemical outcome of the subsequent nucleophilic addition. nih.govbeilstein-journals.org

The core stereochemistry-defining step is the diastereoselective addition of an organometallic reagent to the carbon-nitrogen double bond of the chiral N-sulfinyl imine. nih.gov In the synthesis of didesmethylsibutramine, an isobutyl Grignard reagent (isobutylmagnesium bromide) or isobutyllithium is added. nih.gov The chiral sulfinyl group on the imine effectively shields one face of the C=N bond, directing the incoming nucleophile to the opposite face. nih.gov This results in the formation of a sulfinamide with a high degree of diastereoselectivity. The choice of solvent can also influence the diastereoselectivity; for instance, reactions in dichloromethane (CH2Cl2) may proceed through a chelated cyclic transition state, while reactions in tetrahydrofuran (THF) may favor a nonchelated acyclic transition state, sometimes leading to different stereochemical outcomes. nih.gov

The final step in this sequence is the removal of the chiral auxiliary to unmask the primary amine. The N-S bond of the sulfinamide product from the Grignard addition is readily cleaved under mild acidic conditions, such as with hydrochloric acid (HCl) in a protic solvent like methanol. sigmaaldrich.com This hydrolysis step cleanly removes the tert-butanesulfinyl group, yielding the desired enantiomer of didesmethylsibutramine as its hydrochloride salt. nih.gov This process is efficient and does not affect the newly created stereocenter, thus preserving the enantiomeric purity of the final product.

Strategies for Enantiopure (S)-Didesmethylsibutramine Production

The generation of a single enantiomer, such as (S)-didesmethylsibutramine, relies on asymmetric synthesis strategies that introduce the desired chirality in a controlled manner.

The synthesis described above is a prime example of an auxiliary-controlled asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center.

In this context, tert-butanesulfinamide serves as a highly effective chiral auxiliary. sigmaaldrich.com It functions as a "chiral ammonia equivalent," allowing for the stereoselective synthesis of primary amines. sigmaaldrich.com By selecting the appropriate enantiomer of the sulfinamide, one can direct the synthesis toward either the (R)- or (S)-enantiomer of the final amine product. For the synthesis of (S)-didesmethylsibutramine, the corresponding enantiomer of the sulfinamide auxiliary is chosen to ensure the desired stereochemical outcome during the diastereoselective Grignard addition. The versatility and high stereocontrol afforded by sulfinamide auxiliaries make them powerful tools in the synthesis of chiral amines for pharmaceutical applications. nih.govnih.gov

Table 2: Summary of Key Synthetic Steps and Reagents

| Step | Transformation | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Nitrile Reduction | DIBAL-H or similar reducing agent | Formation of intermediate aldehyde |

| 2 | Imine Formation | (R)- or (S)-tert-Butanesulfinamide, Lewis Acid (e.g., Ti(OEt)4) | Condensation to form a chiral sulfinyl imine |

| 3 | Nucleophilic Addition | Isobutylmagnesium bromide or Isobutyllithium | Diastereoselective formation of the C-N bond and creation of the stereocenter |

Development of Scalable Asymmetric Synthesis Protocols

The development of a scalable asymmetric synthesis for (S)-Didesmethylsibutramine is a key objective to ensure the efficient and cost-effective production of the pure enantiomer. While a specific scalable asymmetric synthesis for the (S)-enantiomer is not extensively detailed in readily available literature, a plausible and industrially viable approach can be extrapolated from the asymmetric synthesis of its enantiomer, (R)-Didesmethylsibutramine.

This strategy hinges on the use of a chiral auxiliary to control the stereochemical outcome of a key bond-forming reaction. A validated approach for the (R)-enantiomer involves the diastereoselective addition of an organometallic reagent to an aldimine derived from a chiral sulfinamide. To produce the (S)-enantiomer, the corresponding opposite enantiomer of the chiral auxiliary would be employed.

The proposed synthetic sequence would commence with the reaction of 1-(4-chlorophenyl)cyclobutanecarboxaldehyde with (S)-2-methylpropane-2-sulfinamide to form the corresponding (S)-N-sulfinylimine. The subsequent key step involves the diastereoselective addition of isobutyllithium to this chiral imine. The stereochemistry of the newly formed chiral center is directed by the bulky tert-butyl group of the sulfinamide auxiliary, leading to the preferential formation of the (S)-amine precursor. The final step involves the acidic removal of the chiral auxiliary to yield (S)-Didesmethylsibutramine, which can then be converted to its hydrochloride salt.

The scalability of this process is contingent on several factors, including the availability and cost of the chiral auxiliary, the efficiency of each reaction step, and the ease of purification. The use of a recoverable and recyclable chiral auxiliary is a significant advantage in large-scale industrial applications.

Resolution Techniques for Enantiomeric Separation and Purification

An alternative and widely practiced industrial method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This approach involves the separation of enantiomers through the formation of diastereomeric derivatives, which possess different physical properties, such as solubility, allowing for their separation by conventional techniques like fractional crystallization.

Diastereomeric Salt Formation and Fractional Crystallization

A robust and scalable method for the resolution of racemic didesmethylsibutramine (DDMS) involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. mdma.ch This classical resolution technique remains a cornerstone of industrial chiral separations due to its efficiency and cost-effectiveness.

The process begins with the treatment of a solution of racemic DDMS with an enantiomerically pure form of tartaric acid, for instance, D-(-)-tartaric acid or L-(+)-tartaric acid. The acid-base reaction between the chiral amine (DDMS) and the chiral acid (tartaric acid) results in the formation of a pair of diastereomeric salts: [(R)-DDMS][(L)-tartaric acid] and [(S)-DDMS][(L)-tartaric acid], or the corresponding pair with D-tartaric acid.

Due to their different three-dimensional structures, these diastereomeric salts exhibit distinct physical properties, most notably different solubilities in a given solvent system. This difference in solubility is the basis for their separation via fractional crystallization. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomeric salt can be selectively precipitated from the solution while the other remains dissolved.

For the preparation of (S)-Didesmethylsibutramine, L-(+)-tartaric acid can be used as the resolving agent. In a suitable solvent, the diastereomeric salt [(S)-DDMS][L-(+)-tartrate] will preferentially crystallize, allowing for its isolation by filtration. The purified diastereomeric salt is then treated with a base to neutralize the tartaric acid and liberate the free base of (S)-Didesmethylsibutramine. Subsequent treatment with hydrochloric acid affords the desired (S)-Didesmethylsibutramine hydrochloride.

Optimization of Crystallization Conditions for High Enantiomeric Excess and Yield

The success of a large-scale resolution process hinges on the meticulous optimization of crystallization conditions to achieve both high enantiomeric excess (ee) and high yield of the desired diastereomeric salt. mdma.ch Key parameters that require careful control include the choice of solvent, temperature profile, concentration of the solution, and the stoichiometry of the resolving agent.

For the resolution of DDMS with tartaric acid, a mixed solvent system is often employed to fine-tune the solubility differential between the diastereomeric salts. mdma.ch For instance, a mixture of acetonitrile, water, and ethanol has been identified as an effective solvent system. The addition of a specific amount of water can be crucial in achieving the desired supersaturation and promoting the crystallization of the target diastereomer.

The molar ratio of the resolving agent to the racemic amine is also optimized to maximize the yield of the desired diastereomeric salt. Typically, a slight excess or a stoichiometric amount of the resolving agent is used.

Comparative Analysis of Synthetic Routes for Enantiopurity and Efficiency

The choice between an asymmetric synthesis and a resolution-based approach for the production of (S)-Didesmethylsibutramine hydrochloride depends on a variety of factors, including cost, scalability, efficiency, and the desired level of enantiopurity.

| Parameter | Asymmetric Synthesis (Proposed) | Diastereomeric Resolution |

| Enantiopurity | Potentially very high, directly controlled by the stereoselectivity of the key reaction. | High enantiopurity (>99% ee) is achievable, often requiring recrystallization. mdma.ch |

| Theoretical Yield | Can theoretically achieve 100% yield of the desired enantiomer. | Maximum theoretical yield is 50% for the desired enantiomer from the racemic mixture. |

| Process Steps | Typically involves a multi-step synthesis, including the preparation of the chiral auxiliary and the final deprotection step. | Fewer steps if starting from the racemic compound, but requires isolation and purification of the diastereomeric salt, followed by liberation of the free base. mdma.ch |

| Scalability | Can be challenging to scale up due to the need for specialized reagents (chiral auxiliaries/catalysts) and potentially cryogenic conditions. | Generally well-established and scalable technology for industrial production. mdma.ch |

| Cost-Effectiveness | Can be more expensive due to the cost of chiral reagents and catalysts. | Often more cost-effective, especially if the resolving agent is inexpensive and recyclable. Tartaric acid is a readily available and relatively cheap chiral resolving agent. mdma.ch |

| Waste Generation | Can be more atom-economical if the chiral auxiliary is efficiently recycled. | Generates the undesired enantiomer as a byproduct, which may need to be racemized and recycled to improve overall efficiency. |

Table 1: Comparative Analysis of Synthetic Routes

The diastereomeric resolution method, particularly with an inexpensive and readily available resolving agent like tartaric acid, presents a well-established, scalable, and cost-effective route for the large-scale production of enantiomerically pure (S)-Didesmethylsibutramine. mdma.ch While the theoretical yield is limited to 50%, the process is robust and can consistently deliver a product with high enantiomeric purity.

The proposed asymmetric synthesis offers the potential for a higher theoretical yield and could be more atom-economical if the chiral auxiliary is efficiently recycled. However, the development and optimization of a scalable asymmetric process can be more time-consuming and costly. The choice of the optimal synthetic route will ultimately depend on a thorough economic and process analysis for a given manufacturing scenario.

Pharmacological Characterization of Didesmethylsibutramine Enantiomers: an in Vitro and Preclinical Perspective

Investigation of Monoamine Neurotransmitter Reuptake Inhibition Profiles

The primary mechanism of action for didesmethylsibutramine (B18375) involves the inhibition of monoamine reuptake. wikipedia.orgontosight.ai In vitro studies utilizing synaptosomes have been conducted to determine the inhibitory activity of the (S)-enantiomer at the key transporters responsible for clearing serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) from the synaptic cleft. ncats.ioncats.io

(S)-Didesmethylsibutramine demonstrates inhibitory activity at the serotonin transporter. Research findings have quantified this interaction, showing a half-maximal inhibitory concentration (IC50) value of 4300.0 nM. ncats.io This indicates a comparatively lower potency for the serotonin transporter relative to other monoamine transporters. nih.gov

The compound's effect on the norepinephrine transporter is more pronounced. In vitro assays have determined an IC50 value of 62.0 nM for (S)-Didesmethylsibutramine at NET. ncats.io This suggests a significantly higher affinity for norepinephrine transporters compared to serotonin transporters.

(S)-Didesmethylsibutramine exhibits its highest potency at the dopamine transporter. Studies have reported an IC50 value of 12.0 nM, indicating a strong inhibitory effect on dopamine reuptake. ncats.io

In Vitro Monoamine Reuptake Inhibition Profile of (S)-Didesmethylsibutramine

| Monoamine Transporter | Inhibitory Potency (IC50) ncats.io |

|---|---|

| Serotonin Transporter (SERT) | 4300.0 nM |

| Norepinephrine Transporter (NET) | 62.0 nM |

| Dopamine Transporter (DAT) | 12.0 nM |

Enantioselective Effects on Neurotransmitter Systems

Significant differences in pharmacological activity exist between the (S)- and (R)-enantiomers of didesmethylsibutramine, a common phenomenon in chiral drugs where stereochemistry influences biological action. nih.gov These differences are evident in both in vitro reuptake inhibition profiles and in vivo functional outcomes in preclinical models. nih.govwikipedia.org

Comparative In Vitro Reuptake Inhibition (IC50 nM) of Didesmethylsibutramine Enantiomers

| Monoamine Transporter | (S)-Enantiomer ncats.io | (R)-Enantiomer ncats.io |

|---|---|---|

| Serotonin Transporter (SERT) | 4300.0 nM | 140.0 nM |

| Norepinephrine Transporter (NET) | 62.0 nM | 13.0 nM |

| Dopamine Transporter (DAT) | 12.0 nM | 8.9 nM |

The functional consequences of these enantioselective differences in reuptake inhibition have been investigated in preclinical animal models, specifically concerning anorectic (appetite-suppressing) activity. biosynth.com In studies using rats, the (R)-enantiomer demonstrated significantly greater anorexic effects compared to the (S)-enantiomer. nih.govwikipedia.org In fact, preclinical models suggest that (S)-Didesmethylsibutramine is completely inactive in affecting food intake. ncats.ioncats.io The potent anorectic effects are primarily attributed to the (R)-enantiomer, which is more effective than sibutramine (B127822) itself in reducing food intake and body weight in these models. nih.govncats.io While the (S)-enantiomer was observed to affect locomotor behavior, it did not contribute to the appetite-suppressing outcomes. ncats.ioncats.io

Analysis of Locomotor Activity and Dopamine-Dependent Behaviors in Animal Models

The central nervous system stimulant properties of didesmethylsibutramine enantiomers have been investigated in preclinical models by assessing locomotor activity, a behavior strongly associated with dopaminergic system function. meliordiscovery.com Studies in rats have demonstrated that both the (R)- and (S)-enantiomers of didesmethylsibutramine increase locomotor activity. nih.gov This effect is a key indicator of a compound's influence on dopamine pathways, as the neurochemical circuits governing spontaneous movement are heavily modulated by dopamine. meliordiscovery.comnih.gov

A comparative analysis of the two enantiomers revealed a clear stereoselectivity in their potency. The (R)-enantiomer was found to be significantly more potent in stimulating locomotor activity than the (S)-enantiomer. nih.gov Despite this difference in potency, both compounds produced observable increases in movement, confirming that each isomer interacts with the neural substrates controlling this behavior. nih.gov The observed effects on locomotor activity are consistent with the compound's known mechanism as a dopamine reuptake inhibitor, which leads to increased dopaminergic neurotransmission.

Table 1: Comparative Effects of Didesmethylsibutramine Enantiomers on Locomotor Activity in Rats

| Compound | Effect on Locomotor Activity | Relative Potency |

| (S)-Didesmethylsibutramine | Increased | Less potent |

| (R)-Didesmethylsibutramine | Increased | More potent |

This interactive table summarizes the observed effects of (S)-Didesmethylsibutramine and its corresponding (R)-enantiomer on locomotor activity in animal models. Data is derived from preclinical studies. nih.gov

Exploration of Antidepressant-like Effects in Animal Behavioral Assays

The potential antidepressant properties of didesmethylsibutramine enantiomers have been explored using established animal models of depression, such as the Porsolt forced swim test. nih.gov This assay is widely used to screen for antidepressant efficacy by measuring a rodent's immobility time when placed in an inescapable cylinder of water; a reduction in immobility is interpreted as an antidepressant-like effect. nih.govherbmedpharmacol.com

In this behavioral paradigm, both the (S)- and (R)-enantiomers of didesmethylsibutramine were shown to reduce the duration of immobility, a finding indicative of "behavioral despair" reduction. nih.gov This suggests that the compounds possess antidepressant-like activity. Similar to the findings in locomotor studies, a notable difference in potency was observed between the isomers. The (R)-enantiomer was more potent in reducing immobility time compared to the (S)-enantiomer. nih.gov These findings align with the compound's ability to inhibit the reuptake of key monoamine neurotransmitters, such as serotonin and norepinephrine, which are centrally implicated in the pathophysiology of depression. herbmedpharmacol.com

Table 2: Antidepressant-like Effects of Didesmethylsibutramine Enantiomers in the Porsolt Swim Test

| Compound | Effect on Immobility Time | Interpretation | Relative Potency |

| (S)-Didesmethylsibutramine | Reduced | Antidepressant-like effect | Less potent |

| (R)-Didesmethylsibutramine | Reduced | Antidepressant-like effect | More potent |

This interactive table outlines the performance of the didesmethylsibutramine enantiomers in a standard preclinical assay for antidepressant activity. The data reflects findings from rat-based studies. nih.gov

Mechanistic Insights into Neurotransmitter Release Modulation

Didesmethylsibutramine modulates synaptic neurotransmitter levels not by directly altering vesicle release, but by acting as a monoamine reuptake inhibitor. wikipedia.org This mechanism involves blocking the function of specific transporter proteins located on the presynaptic neuron, thereby preventing the reabsorption of serotonin, norepinephrine, and dopamine from the synaptic cleft. nih.govwikipedia.org This action increases the concentration and prolongs the presence of these neurotransmitters in the synapse, enhancing their ability to stimulate postsynaptic receptors.

Table 3: In Vitro Monoamine Reuptake Inhibition Profile (IC₅₀ values)

| Compound | Norepinephrine Inhibition | Dopamine Inhibition | Serotonin Inhibition |

| (S)-Didesmethylsibutramine | Data indicates lower potency than (R)-enantiomer | Data indicates lower potency than (R)-enantiomer | Data indicates lower potency than (R)-enantiomer |

| (R)-Didesmethylsibutramine | Data indicates higher potency than (S)-enantiomer | Data indicates higher potency than (S)-enantiomer | Data indicates higher potency than (S)-enantiomer |

This interactive table presents a summary of the in vitro inhibitory effects of the didesmethylsibutramine enantiomers on the reuptake of norepinephrine, dopamine, and serotonin. The relative potencies are based on preclinical pharmacological assessments. nih.govwikipedia.org

Future Research Trajectories and Unexplored Scientific Avenues for S Didesmethylsibutramine

Design and Synthesis of Novel (S)-Didesmethylsibutramine Analogs with Modified Pharmacological Profiles

The chemical scaffold of (S)-Didesmethylsibutramine presents a fertile ground for medicinal chemists to design and synthesize novel analogs. The primary goal of such endeavors is to create new chemical entities with fine-tuned pharmacological profiles, potentially enhancing therapeutic efficacy for specific applications or discovering entirely new ones. The ease of synthesis that characterized its parent compound, sibutramine (B127822), suggests that developing derivatives is a feasible objective. researchgate.net Synthetic strategies can be employed to systematically alter various parts of the molecule, including the chlorophenyl ring, the cyclobutane (B1203170) moiety, and the amine group, to modulate its activity. nih.gov

A critical component of designing novel analogs is the systematic exploration of their structure-activity relationships (SAR). drugdesign.org This involves understanding how specific structural modifications influence the compound's binding affinity and selectivity for monoamine transporters—namely the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. nih.gov By creating a library of analogs and assessing their binding potencies, researchers can construct detailed SAR models. nih.gov For instance, modifications to the phenyl ring or the isobutyl group could drastically alter the interaction with the binding pockets of these transporters.

Future SAR studies could focus on developing analogs with specific reuptake inhibition ratios (e.g., high NET/SERT selectivity or balanced triple reuptake inhibition), which may be desirable for treating different neurological conditions. ontosight.ainih.gov In silico modeling and quantitative structure-activity relationship (QSAR) studies can predict the binding affinities of hypothetical analogs, guiding the synthesis of the most promising candidates and streamlining the discovery process. nih.gov

| Structural Modification | Potential Impact on Transporter Affinity | Rationale for Exploration |

| Substitution on Phenyl Ring | Alteration of electronic and steric properties could modulate binding to SERT, NET, and DAT. | To enhance selectivity for a specific transporter or create a desired dual/triple inhibitor profile. nih.govnih.gov |

| Modification of the Isobutyl Group | Changes in size and lipophilicity may affect interaction with the hydrophobic pockets of the transporters. | To optimize binding affinity and potentially influence metabolic stability. |

| Alteration of the Cyclobutane Ring | Ring expansion, contraction, or substitution could impact the overall conformation and fit within the transporter binding site. | To explore conformational requirements for optimal inhibitory activity. |

| Stereochemistry | The (R)-enantiomer is a more potent inhibitor than the (S)-enantiomer. wikipedia.org | Synthesis of novel chiral analogs could yield compounds with enhanced potency and selectivity. |

Investigation of Potential Novel Pharmacological Targets Beyond Monoamine Transporters

While the primary mechanism of (S)-Didesmethylsibutramine involves monoamine transporters, its parent compound and related molecules have shown effects that suggest the involvement of other biological targets. nih.govsemanticscholar.org Future research should aim to identify and validate these potential novel targets, which could open up new therapeutic avenues.

One promising area is the modulation of neuropeptide systems that regulate energy homeostasis. semanticscholar.orgnih.gov Sibutramine has been shown to influence anorexigenic and orexigenic neuropeptides. semanticscholar.orgnih.gov Investigating whether (S)-Didesmethylsibutramine directly or indirectly interacts with receptors for neuropeptides like neuropeptide Y (NPY) or melanocortin could reveal new mechanisms for appetite regulation. nih.gov

Another avenue involves the sympathetic nervous system and thermogenesis. Sibutramine's thermogenic effect is thought to be mediated by the central activation of efferent sympathetic activity, leading to the activation of β3-adrenoceptors in adipose tissue. nih.govnih.gov Direct investigation into the interaction of (S)-Didesmethylsibutramine with adrenergic receptors, particularly the β3 subtype, is warranted. Furthermore, exploring its effects on metabolic pathways in brown and white adipose tissue could uncover mechanisms related to energy expenditure independent of food intake. nih.gov

| Potential Novel Target | Associated Biological Effect | Future Research Approach |

| Neuropeptide Receptors (e.g., MCR-4, NPY receptors) | Regulation of appetite and energy balance. semanticscholar.orgnih.gov | Radioligand binding assays; functional assays in cell lines expressing these receptors; in vivo studies measuring neuropeptide levels after administration. |

| β3-Adrenergic Receptors | Stimulation of thermogenesis and lipolysis in adipose tissue. nih.govnih.gov | In vitro binding and activation assays; ex vivo studies on isolated adipose tissue to measure oxygen consumption and glucose utilization. nih.gov |

| Glutamatergic System | Modulation of excitatory neurotransmission, implicated in various neurological disorders. nih.gov | Exploring interactions with NMDA or AMPA receptors, as imbalances in this system are novel targets for neuropsychiatric conditions. nih.govresearchgate.net |

| Inflammatory Pathways | Anti-inflammatory or pro-inflammatory effects. | Investigating effects on cytokine production (e.g., TNF-alpha) and microglial activation in central nervous system models. nih.gov |

Application of Advanced Biotransformation and Metabolomics Techniques for Comprehensive Metabolic Profiling

The metabolism of sibutramine into its primary (desmethylsibutramine) and secondary (didesmethylsibutramine) active metabolites is a critical step in its pharmacological action. wikipedia.orgualberta.ca However, a complete picture of the downstream metabolic fate of (S)-Didesmethylsibutramine is not fully elucidated. The application of modern, high-throughput analytical techniques can provide a comprehensive metabolic profile. researchgate.net

Advanced metabolomics platforms, which combine separation techniques like liquid chromatography (LC) or gas chromatography (GC) with high-resolution mass spectrometry (HRMS), can be used to perform untargeted analysis of metabolites in biological samples following administration of (S)-Didesmethylsibutramine. researchgate.netnih.gov This approach, known as metabolic profiling, can identify not only known downstream metabolites but also previously uncharacterized biotransformation products. dbkgroup.orgresearchgate.net Such studies could reveal, for example, further hydroxylation or conjugation products that may have their own biological activities or contribute to the compound's clearance. researchgate.net

These advanced techniques can be applied to in vitro systems (e.g., human liver microsomes) and in vivo studies to create a detailed map of metabolic pathways. nih.gov Understanding the complete biotransformation of (S)-Didesmethylsibutramine is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in response. wikipedia.org

Q & A

Q. What experimental designs are suitable for assessing in vitro-in vivo correlations (IVIVC) for (S)-didesmethylsibutramine formulations?

- Methodology : Apply factorial design to optimize dissolution parameters (e.g., pH, agitation rate) and correlate with in vivo absorption data. Use compartmental pharmacokinetic modeling (e.g., Wagner-Nelson method) to validate IVIVC .

Q. How can researchers resolve discrepancies in reported pharmacological effects of (S)-didesmethylsibutramine across studies?

- Methodology : Conduct meta-analyses to identify confounding variables (e.g., dose ranges, animal models). Replicate key studies under controlled conditions, standardizing parameters like particle size (via laser diffraction) and dissolution media .

Q. What strategies mitigate matrix interference when detecting (S)-didesmethylsibutramine in complex biological samples?

- Methodology : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the compound from plasma or urine. Validate recovery rates using isotopically labeled internal standards (e.g., deuterated analogs) .

Methodological Guidance

Q. How should researchers design studies to evaluate the metabolic fate of (S)-didesmethylsibutramine hydrochloride?

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

Q. How can researchers validate novel bioanalytical methods for (S)-didesmethylsibutramine in compliance with regulatory guidelines?

- Methodology : Follow FDA Bioanalytical Method Validation guidelines, including precision (≤15% RSD), accuracy (85–115%), and matrix effect evaluations. Cross-validate methods in independent labs using blinded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.